(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is a chemical compound with the molecular formula C7H5BF4O3 . It has a molecular weight of 223.92 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The InChI code for (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is 1S/C7H5BF4O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H . This code provides a unique identifier for the compound and can be used to generate a 3D model of its molecular structure.Physical And Chemical Properties Analysis
(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is a solid substance . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Application 1: Synthesis of Biologically Active Molecules
- Summary of the Application: This compound is used as a reactant in the synthesis of various biologically active molecules . These molecules have potential applications in the treatment of various diseases.
- Methods of Application: The exact methods of application can vary depending on the specific molecule being synthesized. Typically, this involves a series of chemical reactions, often including a Suzuki-Miyaura cross-coupling reaction .
- Results or Outcomes: The outcomes of these syntheses are new molecules with potential biological activity. For example, it has been used in the synthesis of:
Application 2: Preparation of Imidazo[1,5-a]pyrido[3,2-e]pyrazines and Imidazo[1,5-a]quinoxalines
- Summary of the Application: This compound can be used as a reactant in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines . These compounds are known as orally active phosphodiesterase 10A inhibitors .
- Results or Outcomes: The outcomes of these syntheses are new molecules with potential biological activity. These molecules can inhibit phosphodiesterase 10A, an enzyme that is involved in various neurological disorders .
Application 3: Preparation of 3-(5-Arylbenzimidazol-2-yl)-1-Oxa-2-Azaspiro[4.5]Decenes
- Summary of the Application: This compound can be used as a reactant in the preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes . These compounds are known as transient receptor potential melastatin 8 (TRPM8) antagonists .
- Results or Outcomes: The outcomes of these syntheses are new molecules with potential biological activity. These molecules can act as TRPM8 antagonists, which could have potential applications in the treatment of various diseases, including cancer and neuropathic pain .
Application 4: Preparation of Phenylboronic Catechol Esters
- Summary of the Application: This compound can be used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .
- Results or Outcomes: The outcomes of these syntheses are new molecules with potential applications in the field of polymer electrolytes .
Application 5: Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
- Summary of the Application: This compound can be used in the diastereoselective synthesis of trisubstituted allylic alcohols . These alcohols are synthesized via rhodium-catalyzed arylation .
- Results or Outcomes: The outcomes of these syntheses are new molecules with potential applications in the field of organic chemistry .
Safety And Hazards
properties
IUPAC Name |
[2-fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMMVZVQAHYXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622229 | |
Record name | [2-Fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid | |
CAS RN |
503309-10-2 | |
Record name | [2-Fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-4-(trifluoromethoxy)phenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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